H-Ala-pro-gly-OH

Übersicht

Beschreibung

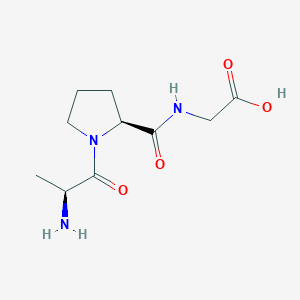

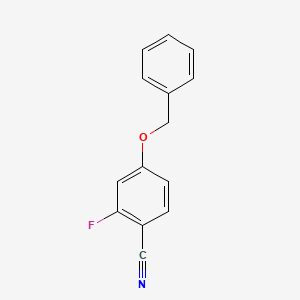

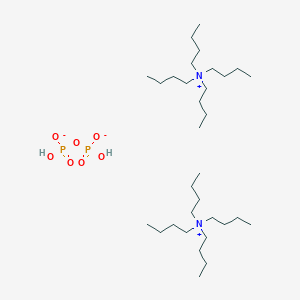

H-Ala-pro-gly-OH, also known as Ala-Pro-Gly, is a tripeptide composed of L-alanine, L-proline, and glycine joined in sequence by peptide linkages . It is a cleavage product of the collagenase substrate Z-GPGGPA and inhibits dipeptidylpeptidase IV (DPP IV) .

Molecular Structure Analysis

The molecular formula of H-Ala-pro-gly-OH is C10H17N3O4 . The InChI representation of its structure isInChI=1S/C10H17N3O4/c1-6(11)10(16)13-4-2-3-7(13)9(15)12-5-8(14)15/h6-7H,2-5,11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m0/s1 . Physical And Chemical Properties Analysis

H-Ala-pro-gly-OH has a molecular weight of 243.26 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . Its XLogP3, a measure of its hydrophobicity, is -4.6 .Wissenschaftliche Forschungsanwendungen

Biochemistry: Substrate for Protocollagen Proline Hydroxylase

Application Summary

The compound “H-Ala-pro-gly-OH” is used as a substrate in the study of Protocollagen Proline Hydroxylase, an enzyme involved in collagen synthesis .

Experimental Procedure

Sequential oligopeptides prepared by condensation of peptides with the sequence Ala-Pro-Gly or Gly-Pro-Gly were examined as possible substrates or inhibitors for the synthesis of hydroxyproline by protocollagen proline hydroxylase . The tripeptide BOC-Ala-Pro-Gly-OMe was not hydroxylated, but oligopeptides ranging in size from BOC(Ala-Pro-Gly)lOMe to BOC(Ala-Pro-Gly),OMe served as substrates for the synthesis of hydroxyproline .

Results

The results indicated that a peptide must contain a minimum of 4 to 6 amino acid residues in order to serve as a substrate, and they supported previous indications that a peptide of more than about 20 residues is required for optimal interaction with the enzyme .

Medicine: Inhibitor for Dipeptidyl Peptidase IV

Application Summary

“H-Ala-pro-gly-OH” is known to inhibit Dipeptidyl Peptidase IV (DPP IV), an enzyme involved in glucose metabolism .

Experimental Procedure & Results

The specific experimental procedures and results for this application were not found in the available resources.

Antioxidant Research

Application Summary

Peptides derived from dietary proteins, including “H-Ala-pro-gly-OH”, have been reported to display significant antioxidant activity .

Experimental Procedure & Results

Collagenase Substrate

Application Summary

“H-Ala-pro-gly-OH” is a cleavage product of the collagenase substrate Z-GPGGPA .

Experimental Procedure & Results

Inhibitor for Hydroxylation of Proline

Application Summary

“H-Ala-pro-gly-OH” has been found to be a competitive inhibitor for the hydroxylation of proline in the polymer (Gly-Pro-Pro), synthesized as (Pro-Gly-Pro) .

Experimental Procedure

The oligopeptides H(Gly-Pro-Gly)rOH and H(Pro)~~OH were compared for their inhibitory effects on the hydroxylation of proline .

Results

H(Gly-Pro-Gly)rOH was found to be a more effective inhibitor than the proline homopeptide .

Antioxidant Peptides

Application Summary

“H-Ala-pro-gly-OH” is a part of antioxidant peptides, such as AVPYPQ (Ala-Val-Pro-Tyr-Pro-Gln), NPIFDYVLLP (Asn-Pro-Ile-Phe-Asp-Tyr-Val-Leu-Leu-Pro), and VAPFPEV (Val-Ala-Pro-Phe-Pro-Glu-Val), which have been identified from brown rice .

Experimental Procedure & Results

These peptides were found to be restorative to the H2O2-induced OS model in Caco-2 cells, indicating their excellent antioxidant capacity .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c1-6(11)10(17)13-4-2-3-7(13)9(16)12-5-8(14)15/h6-7H,2-5,11H2,1H3,(H,12,16)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTHTQWIQKEDEH-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-pro-gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)

![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)